

# An In-depth Technical Guide to 1-Boc-homopiperazine

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## Compound of Interest

Compound Name: **1-Boc-homopiperazine**

Cat. No.: **B143305**

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This technical guide provides a comprehensive overview of **1-Boc-homopiperazine** (tert-butyl 1,4-diazepane-1-carboxylate), a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile compound in their work.

## Core Properties of 1-Boc-homopiperazine

**1-Boc-homopiperazine** is an N-Boc protected derivative of homopiperazine. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected secondary amine, making it an invaluable intermediate in the synthesis of complex molecules. [1][2][3] It is widely used in the development of novel pharmaceuticals, including anticoagulants, histamine H3-receptor antagonists, and dipeptidyl peptidase IV (DPP-IV) inhibitors.[2]

### Quantitative Data Summary

The fundamental physicochemical properties of **1-Boc-homopiperazine** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	200.28 g/mol <a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	112275-50-0 <a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Colorless to yellow liquid <a href="#">[1]</a> <a href="#">[2]</a>
Density	1.016 g/mL at 20 °C <a href="#">[3]</a>
Boiling Point	95-110 °C at 0.5 mmHg <a href="#">[3]</a>
Refractive Index	n <sub>20/D</sub> 1.471 <a href="#">[3]</a>

## Experimental Protocols

The following section details a common experimental protocol for the synthesis of **1-Boc-homopiperazine**.

### Synthesis of **1-Boc-homopiperazine** from 1,4-Diazepane

This protocol is adapted from established synthetic methods for the Boc-protection of amines.

Objective: To synthesize tert-butyl 1,4-diazepane-1-carboxylate (**1-Boc-homopiperazine**) by reacting 1,4-diazepane with di-tert-butyl dicarbonate.

#### Materials:

- 1,4-Diazepane (1.0 g, 9.780 mmol)
- Di-tert-butyl dicarbonate (Boc anhydride) (2.201 g, 9.780 mmol)
- Acetic acid (19.6 mL)
- Water
- 10% Sodium hydroxide (NaOH) solution
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)

- Anhydrous sodium sulfate or magnesium sulfate

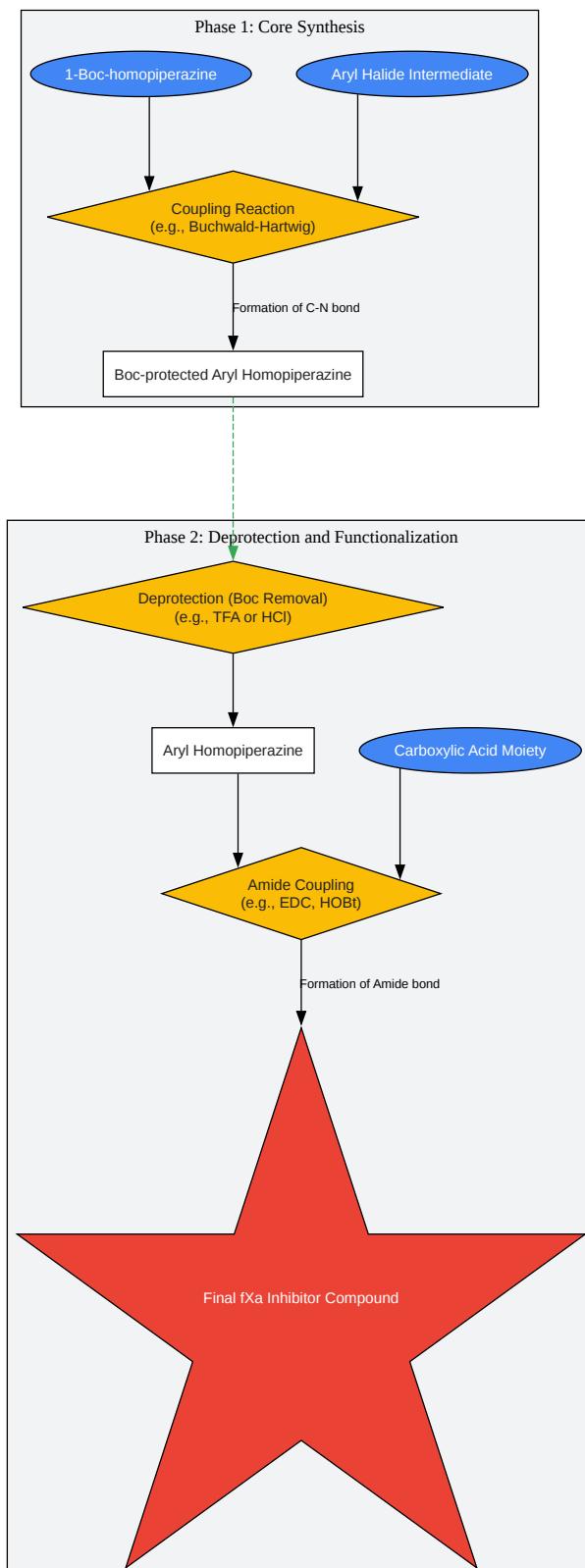
Procedure:

- Prepare a solution of 1,4-diazepane (1.0 g) in acetic acid (9.8 mL).
- In a separate flask, dissolve di-tert-butyl dicarbonate (2.201 g) in acetic acid (9.8 mL).
- At room temperature, add the 1,4-diazepane solution to the di-tert-butyl dicarbonate solution.
- Allow the reaction mixture to stir at room temperature for 24 hours.
- After 24 hours, add water to the reaction mixture.
- Adjust the pH of the solution to 10 by carefully adding a 10% NaOH solution.
- Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (2 x 15 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and evaporate the solvent under reduced pressure to yield the final product, tert-butyl 1,4-diazepane-1-carboxylate.

Expected Yield: Approximately 90.0%.[\[2\]](#)

## Application in Drug Development: A Workflow Example

**1-Boc-homopiperazine** is a crucial starting material in the synthesis of various therapeutic agents. One notable application is in the development of Factor Xa (fXa) inhibitors, which are potent anticoagulants.[\[2\]](#)[\[5\]](#)[\[6\]](#) The diagram below illustrates a generalized workflow for the synthesis of a novel fXa inhibitor, highlighting the role of **1-Boc-homopiperazine**.

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Caption: Synthetic workflow for a Factor Xa inhibitor using **1-Boc-homopiperazine**.

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